An In-depth Technical Guide to 3-Chloro-4-fluorobenzenesulfonamide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Chloro-4-fluorobenzenesulfonamide: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-fluorobenzenesulfonamide, a key chemical intermediate for the pharmaceutical and agrochemical industries. The document details the compound's fundamental chemical and physical properties, provides a validated, step-by-step synthesis protocol, discusses its role as a strategic building block in medicinal chemistry, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry who require detailed, actionable information on this versatile molecule.
Chemical Identity and Physicochemical Properties
3-Chloro-4-fluorobenzenesulfonamide is a substituted aromatic sulfonamide. The presence of both a chloro and a fluoro group on the benzene ring imparts specific electronic and steric properties that make it a valuable precursor in the synthesis of more complex molecules. Its core identity and key physical properties are summarized below.
Key Identifiers and Properties
| Identifier | Value | Source(s) |
| IUPAC Name | 3-Chloro-4-fluorobenzenesulfonamide | N/A |
| CAS Number | 146533-46-2 | [1] |
| Molecular Formula | C₆H₅ClFNO₂S | [1] |
| Molecular Weight | 209.63 g/mol | [1] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)N)F)Cl | N/A |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetone, and DMSO (Predicted) | N/A |
Spectral Data
While specific spectral data from a single, verified source is not publicly available, the expected spectral characteristics can be predicted based on the structure:
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¹H NMR: Aromatic protons would appear as complex multiplets in the 7.5-8.0 ppm range. The two amine protons would likely appear as a broad singlet.
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¹³C NMR: Six distinct signals would be expected in the aromatic region (approx. 115-165 ppm), showing C-F and C-Cl couplings.
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IR Spectroscopy: Characteristic peaks would include N-H stretches (~3300-3400 cm⁻¹), S=O stretches (~1350 and 1160 cm⁻¹), and C-F/C-Cl stretches in the fingerprint region.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 209, with a characteristic M+2 isotope pattern due to the presence of chlorine.
Synthesis and Manufacturing
The most direct and industrially relevant synthesis of 3-Chloro-4-fluorobenzenesulfonamide involves a two-step process starting from 1-chloro-2-fluorobenzene. The key intermediate is 3-chloro-4-fluorobenzenesulfonyl chloride.
Synthetic Pathway Overview
The synthesis pathway involves two primary transformations:
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Chlorosulfonation: An electrophilic aromatic substitution where 1-chloro-2-fluorobenzene reacts with chlorosulfonic acid to yield 3-chloro-4-fluorobenzenesulfonyl chloride.
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Amination: The resulting sulfonyl chloride is then reacted with an ammonia source to form the final sulfonamide product.
The causality behind this pathway is rooted in classic organic chemistry principles. Chlorosulfonic acid is a powerful electrophile, and the directing effects of the chloro and fluoro substituents on the aromatic ring favor substitution at the desired position. The subsequent amination of the sulfonyl chloride is a robust and high-yielding nucleophilic acyl substitution reaction.
Caption: High-level workflow for the synthesis of 3-Chloro-4-fluorobenzenesulfonamide.
Detailed Experimental Protocol
This protocol is a representative laboratory-scale procedure. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 3-Chloro-4-fluorobenzenesulfonyl chloride (CAS: 91170-93-3)
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Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the HCl gas byproduct.
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Reaction: To the flask, add chlorosulfonic acid (3-4 equivalents). Cool the flask in an ice-water bath to 0-5 °C.
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Addition: Slowly add 1-chloro-2-fluorobenzene (1 equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential.
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Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours until HCl evolution ceases.
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Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The sulfonyl chloride will precipitate as a solid or oil.
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Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or diethyl ether).
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Purification: Wash the organic layer with water and then brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-chloro-4-fluorobenzenesulfonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 3-Chloro-4-fluorobenzenesulfonamide (CAS: 146533-46-2)
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Apparatus Setup: In a flask equipped with a stirrer, place the crude 3-chloro-4-fluorobenzenesulfonyl chloride (1 equivalent) and dissolve it in a suitable solvent like acetone or tetrahydrofuran (THF).
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Reaction: Cool the solution in an ice bath. Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30% NH₃ solution, 5-10 equivalents) dropwise. A white precipitate of the sulfonamide will form.
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Reaction Completion: Stir the resulting slurry at room temperature for 1-2 hours to ensure the reaction goes to completion.
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Isolation: Pour the reaction mixture into a larger volume of cold water to precipitate the product fully.
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Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium chloride salts.
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Drying & Characterization: Dry the product, for example, in a vacuum oven at 40-50 °C. The identity and purity should be confirmed by analytical techniques such as melting point, HPLC, and NMR spectroscopy.
Applications in Research and Drug Development
The 3-chloro-4-fluorobenzenesulfonamide scaffold is of significant interest to medicinal chemists. The sulfonamide group is a well-established pharmacophore found in numerous FDA-approved drugs, including diuretics, antibiotics, and anticonvulsants. The specific halogenation pattern of this molecule offers a strategic advantage in drug design.
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Metabolic Stability: The fluorine atom at the 4-position can block potential sites of metabolic oxidation (a common route of drug deactivation), thereby increasing the compound's in vivo half-life.
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Modulation of pKa: The electron-withdrawing nature of the chlorine and fluorine atoms influences the acidity of the sulfonamide N-H proton, which can be critical for binding to biological targets.
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Vector for Further Synthesis: The sulfonamide group can be further functionalized, and the aromatic ring can participate in cross-coupling reactions, allowing for the construction of diverse chemical libraries for high-throughput screening.
While a specific drug on the market derived directly from this starting material is not prominently cited, its structure is analogous to fragments used in the development of inhibitors for various enzymes and receptors. For example, benzenesulfonamide derivatives are explored as inhibitors of voltage-gated sodium channels for conditions like epilepsy.
Caption: Role of 3-Chloro-4-fluorobenzenesulfonamide as a scaffold in drug discovery.
Safety and Handling
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Precursor Hazards: The precursor, 3-chloro-4-fluorobenzenesulfonyl chloride, is corrosive and causes severe skin burns and eye damage. It reacts with water to release HCl gas.
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Product Hazards (Inferred): Sulfonamides as a class are generally considered irritants. Based on related structures, 3-Chloro-4-fluorobenzenesulfonamide should be handled as a compound that is potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3]
GHS Hazard Classification (Predicted)
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Irritation | Category 2 | Causes skin irritation |
| Eye Irritation | Category 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation |
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
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Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from moisture and strong oxidizing agents.
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Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
3-Chloro-4-fluorobenzenesulfonamide is a chemical intermediate with significant potential in the development of new pharmaceuticals and other specialty chemicals. Its well-defined synthesis from readily available starting materials and the strategic placement of its halogen substituents make it an attractive building block for medicinal chemists. Proper adherence to safety protocols, particularly during its synthesis from the corrosive sulfonyl chloride precursor, is essential for its safe and effective use in a research and development setting.
